Benzenemethanol,2,2'-thiobis-

Description

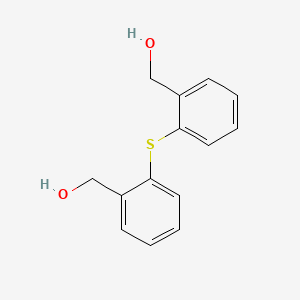

Benzenemethanol,2,2'-thiobis- (IUPAC name: [2-(2-hydroxymethylphenyl)sulfanylmethylphenyl]methanol) is a sulfur-bridged bis(benzenemethanol) compound. Its structure consists of two benzyl alcohol groups connected via a thioether (-S-) linkage at the 2,2' positions of the benzene rings. The thiobis- derivative is hypothesized to exhibit distinct physicochemical properties due to the sulfur atom’s lower electronegativity and larger atomic radius compared to oxygen.

Properties

IUPAC Name |

[2-[2-(hydroxymethyl)phenyl]sulfanylphenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBORKYQQJPTIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)SC2=CC=CC=C2CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20313124 | |

| Record name | [Sulfanediyldi(2,1-phenylene)]dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20313124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38059-09-5 | |

| Record name | NSC266290 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [Sulfanediyldi(2,1-phenylene)]dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20313124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol,2,2’-thiobis- typically involves the reaction of benzyl alcohol with thiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of Benzenemethanol,2,2’-thiobis- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol,2,2’-thiobis- undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form simpler alcohol derivatives.

Substitution: The thiobis linkage allows for substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydride (NaH) and organolithium reagents are commonly employed.

Major Products Formed

The major products formed from these reactions include benzaldehyde, benzoic acid, and various substituted benzene derivatives.

Scientific Research Applications

Benzenemethanol,2,2’-thiobis- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Benzenemethanol,2,2’-thiobis- involves its interaction with specific molecular targets. The hydroxymethyl groups and the thiobis linkage play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in nucleophilic and electrophilic interactions, which are essential for its biological and chemical activities.

Comparison with Similar Compounds

Structural Analogs with Varied Bridging Groups

Benzenemethanol,2,2'-oxybis-

- Structure : Features an oxygen (-O-) bridge instead of sulfur.

- Key Differences :

- Polarity : The oxygen bridge increases polarity and hydrogen-bonding capacity, enhancing water solubility relative to the thiobis- analog.

- Stability : Ether linkages (C-O-C) are less susceptible to oxidation than thioethers (C-S-C), which may oxidize to sulfoxides or sulfones under mild conditions .

- Applications : Used in polymer synthesis and as a crosslinking agent due to its stability.

Benzenemethanol,4-chloro-α-(4-chlorophenyl)-α-(trichloromethyl)-

Physicochemical Properties

The table below compares inferred or documented properties of benzenemethanol derivatives:

Reactivity and Stability

- Thiobis- vs. Oxybis- :

- The sulfur bridge in thiobis- compounds reduces thermal stability compared to oxygen analogs. For instance, thioethers decompose at lower temperatures (e.g., ~200°C) versus ethers (>250°C) .

- Thiobis- derivatives are prone to oxidation, forming sulfoxides, which can alter their biological activity or material performance.

Biological Activity

Benzenemethanol, 2,2'-thiobis- (commonly referred to as benzyl thiol) is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C14H14O2S2

- Molecular Weight : 286.39 g/mol

- CAS Registry Number : 119-40-0

The compound features a benzyl alcohol moiety linked to a thiobis group, which contributes to its unique properties and biological activities.

Antimicrobial Activity

Studies have shown that benzenemethanol, 2,2'-thiobis- exhibits significant antimicrobial properties. Research indicates that it has effective inhibitory action against various bacterial strains. For instance:

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 4 μg/mL |

| Pseudomonas aeruginosa | 4 μg/mL |

| Staphylococcus aureus | 8 μg/mL |

These findings suggest that the compound could be a candidate for development into an antimicrobial agent, particularly against resistant bacterial strains .

Antioxidant Properties

Benzenemethanol, 2,2'-thiobis- has been evaluated for its antioxidant capabilities. In vitro assays demonstrated that it can scavenge free radicals effectively. The compound showed a dose-dependent response in reducing oxidative stress markers in cellular models exposed to reactive oxygen species (ROS).

The mechanisms underlying the biological activities of benzenemethanol, 2,2'-thiobis- are multifaceted:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

- Free Radical Scavenging : Its structure allows it to donate electrons and neutralize free radicals, thereby protecting cells from oxidative damage.

- Interaction with Membrane Lipids : It may disrupt bacterial membranes due to its lipophilic nature, leading to cell lysis.

Case Studies

Several studies have documented the biological activity of benzenemethanol, 2,2'-thiobis-. Notably:

- A study published in the Journal of Antimicrobial Chemotherapy highlighted its efficacy against multi-drug resistant strains of Staphylococcus aureus, showing a significant reduction in bacterial load in murine models .

- Another investigation focused on its antioxidant properties reported that treatment with benzenemethanol significantly reduced lipid peroxidation levels in liver tissues subjected to oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.